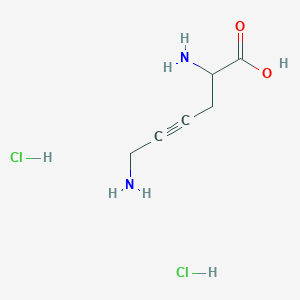

2,6-Diaminohex-4-ynoic acid dihydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 2,6-Diaminohex-4-ynoic acid dihydrochloride involves several steps. One common synthetic route includes the reaction of 2,6-diaminohex-4-ynoic acid with hydrochloric acid to form the dihydrochloride salt . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the purity and yield of the final product . Industrial production methods may vary, but they generally follow similar principles to optimize the efficiency and scalability of the synthesis .

Analyse Des Réactions Chimiques

2,6-Diaminohex-4-ynoic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Applications De Recherche Scientifique

Overview and Chemical Properties

Molecular Formula : C₆H₁₂N₂O₂·2HCl

CAS Number : 39871-25-5

Molecular Weight : 182.08 g/mol

The compound features two amino groups and a double bond within its hexenoic acid structure, contributing to its reactivity and biological activity. Its structural characteristics make it a valuable building block in organic synthesis and biochemical research.

Preparation Methods

The synthesis of 2,6-diaminohex-4-ynoic acid dihydrochloride typically involves:

- Starting Material : The process begins with 2,6-diaminohexanoic acid.

- Dehydrogenation : This precursor undergoes dehydrogenation to introduce the double bond.

- Hydrochloride Formation : Hydrochloric acid is added to form the dihydrochloride salt.

In industrial settings, automated systems are often employed to ensure consistent quality and yield through optimized reaction conditions, including temperature control and pH adjustment .

Scientific Research Applications

This compound has several applications across various scientific disciplines:

Chemistry

- Building Block for Synthesis : It serves as a precursor in the synthesis of complex organic molecules.

- Reactivity Studies : The compound can undergo oxidation, reduction, and substitution reactions, making it useful for exploring reaction mechanisms .

Biology

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes by binding to their active sites. This interaction can significantly affect metabolic pathways .

- Protein Modification : It can modify proteins through covalent bonding, altering their structure and function .

Medicine

- Therapeutic Applications : Research is ongoing into its potential as a precursor for drug development. Its ability to inhibit enzymes like Dipeptidyl Peptidase IV (DPP-IV) suggests applications in managing diabetes by enhancing insulin sensitivity .

Industry

- Specialty Chemicals Production : The compound is utilized in developing new materials and chemical processes .

Research indicates that this compound exhibits significant biological activity:

Antimicrobial Activity

Studies have shown promising antimicrobial properties against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 30 µg/mL |

| P. aeruginosa | 40 µg/mL |

These findings suggest the compound could serve as a lead for developing new antibacterial agents .

Case Study 1: Antimicrobial Efficacy

In laboratory tests against multidrug-resistant strains of bacteria, the compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria. This study underscores its potential as an alternative treatment option in combating resistant infections .

Case Study 2: Enzyme Inhibition in Diabetes Research

A recent study explored the effects of this compound on glucose levels in diabetic models. Results indicated that administration led to reduced blood glucose levels by enhancing insulin sensitivity through DPP-IV inhibition . This suggests potential therapeutic benefits for diabetes management.

Mécanisme D'action

The mechanism of action of 2,6-Diaminohex-4-ynoic acid dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or proteins, altering their activity and leading to various biochemical effects. The pathways involved depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

2,6-Diaminohex-4-ynoic acid dihydrochloride can be compared with other similar compounds such as:

2,6-Diaminohexanoic acid: Similar structure but lacks the alkyne group.

2,6-Diaminohex-4-enoic acid: Contains a double bond instead of a triple bond.

2,6-Diaminohex-4-ynoic acid: The base form without the dihydrochloride salt. These compounds share some structural similarities but differ in their chemical properties and reactivity, making this compound unique in its applications and behavior.

Activité Biologique

2,6-Diaminohex-4-ynoic acid dihydrochloride (DAH) is a compound of significant interest in biochemical research due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

- Molecular Formula : C6H10Cl2N2O2

- Molecular Weight : 201.06 g/mol

- CAS Number : 65579-76-2

DAH is a derivative of lysine and features a unique alkyne functional group that contributes to its reactivity and interaction with biological targets.

The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific enzymes and molecular targets. The compound has been shown to inhibit key enzymes involved in various metabolic pathways, particularly those related to amino acid biosynthesis.

- Enzyme Inhibition : DAH acts as an inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway. This inhibition can lead to reduced cell proliferation in certain microbial species, making it a potential antifungal agent.

- Binding Affinity : Studies indicate that DAH binds effectively to the active sites of target enzymes, disrupting their function and leading to downstream effects on cellular metabolism .

Antifungal Activity

DAH has demonstrated promising antifungal activity against various strains of Candida, particularly through its inhibition of CaDHFR. In vitro studies have shown that compounds similar to DAH exhibit nanomolar enzyme inhibition with significant selectivity over human DHFR, suggesting potential therapeutic applications in treating fungal infections .

Antimicrobial Properties

Research indicates that DAH possesses broad-spectrum antimicrobial properties. Its structural similarity to lysine allows it to interfere with bacterial cell wall synthesis, thereby inhibiting growth in various pathogenic bacteria .

Study 1: Inhibition of Dihydrofolate Reductase

A detailed study evaluated the efficacy of DAH as a DHFR inhibitor. The results indicated that DAH exhibited IC50 values comparable to established antifolates like trimethoprim. The study highlighted the structural basis for this potency through molecular docking simulations that revealed optimal interactions within the enzyme's binding pocket .

| Compound | IC50 (µM) | Selectivity (hDHFR vs. CaDHFR) |

|---|---|---|

| 2,6-Diaminohex-4-ynoic acid | 0.017 | >1000-fold |

| Trimethoprim | 0.025 | 100-fold |

Study 2: Antifungal Efficacy Against Candida albicans

In another study focusing on antifungal activity, DAH demonstrated effective inhibition of Candida albicans growth at concentrations as low as 24 µg/mL. The study emphasized the potential for DAH derivatives to serve as lead compounds in antifungal drug development .

Propriétés

IUPAC Name |

2,6-diaminohex-4-ynoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,3-4,7-8H2,(H,9,10);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHEPKHXGAAYYQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#CCN)C(C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.